molecular formula C12H11N3O4 B11721567 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid

4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid

Cat. No.: B11721567
M. Wt: 261.23 g/mol
InChI Key: FWOSUISPBXUUAW-UHFFFAOYSA-N
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Description

4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring through a carboxamido methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-aminomethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as carbonyldiimidazole (CDI) and dehydrating agents like triphenylphosphine . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring .

Scientific Research Applications

4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

4-[[(5-methyl-1,2,4-oxadiazole-3-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H11N3O4/c1-7-14-10(15-19-7)11(16)13-6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,13,16)(H,17,18)

InChI Key

FWOSUISPBXUUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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